molecular formula C8H10O3 B1293960 2-(2-Hydroxyethoxy)phenol CAS No. 4792-78-3

2-(2-Hydroxyethoxy)phenol

Cat. No.: B1293960
CAS No.: 4792-78-3
M. Wt: 154.16 g/mol
InChI Key: AMCOCUDBDKVWRZ-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethoxy)phenol is an organic compound with the molecular formula C8H10O3. It is a colorless to pale yellow solid that is soluble in water. This compound is known for its phenolic structure, which includes a hydroxyl group attached to a benzene ring, and an ethoxy group, which provides additional reactivity and solubility properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Hydroxyethoxy)phenol can be synthesized through the reaction of catechol (1,2-dihydroxybenzene) with ethylene glycol. The reaction typically involves the use of a catalyst, such as praseodymium-loaded SAPO molecular sieve, to facilitate the etherification process .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Hydroxyethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-Hydroxyethoxy)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethoxy)phenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • 2-Hydroxyethoxybenzaldehyde
  • 2-Hydroxyethoxybenzoic acid
  • 2-Hydroxyethoxyphenylacetic acid

Comparison: 2-(2-Hydroxyethoxy)phenol is unique due to its specific combination of hydroxyl and ethoxy groups, which confer distinct reactivity and solubility properties. Compared to similar compounds, it offers a balance of hydrophilicity and reactivity, making it versatile for various applications .

Properties

IUPAC Name

2-(2-hydroxyethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCOCUDBDKVWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063607
Record name Phenol, 2-(2-hydroxyethoxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4792-78-3
Record name 2-(2-Hydroxyethoxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4792-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-(2-hydroxyethoxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-(2-hydroxyethoxy)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2-(2-hydroxyethoxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-hydroxyethoxy)phenol
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

reaction of catechol with 2-chloroethanol to obtain 2-(2-hydroxyethoxy)phenol of formula: ##STR41## b) reaction of the 2-(2-hydroxyethoxy)phenol obtained in a) with 1,2-dibromoethane to obtain 1,2-bis[2-(2-hydroxyethoxy)phenoxy]ethane and
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-(2-Hydroxyethoxy)phenol utilized in the synthesis of benzo-fused heterocycles?

A1: this compound serves as a key starting material in the synthesis of benzodioxine, a six-membered heterocyclic compound containing two oxygen atoms. [] The process involves reacting this compound with dimethyl carbonate (DMC) in the presence of DABCO (1,4-Diazabicyclo[2.2.2]octane) as a base. This reaction proceeds through a BAc2 mechanism, forming a cyclic carbonate intermediate, which then undergoes intramolecular cyclization via a BAl2 mechanism to yield the benzodioxine derivative. []

Q2: What role does this compound play in the synthesis of macrocycles with metal-binding properties?

A2: this compound acts as the foundational building block for creating diverse macrocyclic structures. [] By connecting this molecule with various aliphatic and aromatic linkers, researchers synthesized a series of macrocycles with ring sizes ranging from 23 to 28 atoms. These macrocycles incorporate oxygen and nitrogen donor atoms, resulting in structures capable of binding metal ions. The synthesized macrocycles were then investigated for their ability to extract metal picrates, demonstrating their potential application in metal separation and sensing. []

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